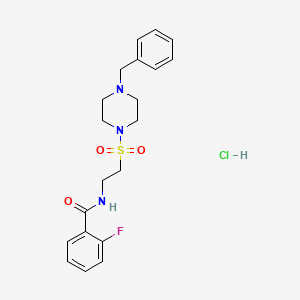
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-fluorobenzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-fluorobenzamide hydrochloride is a synthetic compound that belongs to the class of piperazine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-fluorobenzamide hydrochloride typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-benzylpiperazine with an appropriate sulfonyl chloride to form the sulfonyl piperazine intermediate.
Coupling with Fluorobenzamide: The intermediate is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including recrystallization and chromatography to achieve high purity.
Quality Control: Rigorous testing to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-fluorobenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The fluorine atom on the benzamide ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamides.
科学的研究の応用
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-fluorobenzamide hydrochloride has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its interaction with various biological targets.
Pharmacology: Studied for its effects on neurotransmitter systems, particularly in the context of psychiatric and neurological disorders.
Biochemistry: Used as a tool compound to study protein-ligand interactions and enzyme inhibition.
Industrial Applications: Potential use in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-fluorobenzamide hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with receptors or enzymes involved in neurotransmission.
Pathways Involved: Modulation of signaling pathways related to dopamine, serotonin, or other neurotransmitters.
類似化合物との比較
Similar Compounds
- N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-chlorobenzamide hydrochloride
- N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide hydrochloride
Uniqueness
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-fluorobenzamide hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic properties and biological activity compared to its analogs.
特性
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-2-fluorobenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3S.ClH/c21-19-9-5-4-8-18(19)20(25)22-10-15-28(26,27)24-13-11-23(12-14-24)16-17-6-2-1-3-7-17;/h1-9H,10-16H2,(H,22,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYXKMAHQCMNSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














